molecular formula C18H13ClN2O3S B2851298 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 462603-95-8

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2851298
CAS No.: 462603-95-8
M. Wt: 372.82
InChI Key: KBVHQYXHANVNQQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a 2,3-dihydro-1,4-benzodioxine ring system connected via a carboxamide linkage to a 4-(4-chlorophenyl)thiazole scaffold . These core structures are recognized pharmacophores in the development of bioactive molecules. The 1,4-benzodioxine moiety is a privileged structure found in compounds with a broad spectrum of reported biological activities . Similarly, thiazole rings substituted with chlorophenyl groups are common in agrochemical and pharmaceutical research, with some derivatives demonstrating antiviral properties against pathogens like the tobacco mosaic virus (TMV) . This combination of features makes this compound a valuable intermediate for researchers investigating new therapeutic and agrochemical agents. Its potential applications may span across antiviral , antibacterial, and antifungal research, given the established activities of its structural analogs . Researchers can utilize this compound as a key building block in structure-activity relationship (SAR) studies or as a precursor for the synthesis of more complex chemical entities. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c19-13-4-1-11(2-5-13)14-10-25-18(20-14)21-17(22)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVHQYXHANVNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 6-Methyl-2,3-dihydro-1,4-benzodioxine

A common route involves oxidizing 6-methyl-2,3-dihydro-1,4-benzodioxine using potassium permanganate (KMnO₄) in acidic or neutral conditions:

$$
\text{6-Methyl-2,3-dihydro-1,4-benzodioxine} \xrightarrow[\text{H}2\text{O}, \Delta]{\text{KMnO}4} \text{2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid}
$$

Conditions :

  • Solvent: Water or aqueous acetone
  • Temperature: 60–80°C
  • Yield: 70–85%

Alternative Route: Carboxylation via Friedel-Crafts Acylation

Electrophilic substitution using chloroformate derivatives under Friedel-Crafts conditions provides regioselective carboxylation:

$$
\text{2,3-Dihydro-1,4-benzodioxine} \xrightarrow[\text{AlCl}3]{\text{ClCO}2\text{R}} \text{2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid}
$$

Optimization Notes :

  • Excess AlCl₃ (3 equiv) ensures complete activation.
  • Reaction time: 12–18 hours.

Preparation of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most reliable approach for thiazole ring formation:

$$
\text{4-Chlorophenacyl Bromide} + \text{Thiourea} \xrightarrow[\text{EtOH}, \Delta]{} \text{4-(4-Chlorophenyl)-1,3-thiazol-2-amine}
$$

Procedure :

  • Dissolve 4-chlorophenacyl bromide (1.0 equiv) and thiourea (1.2 equiv) in ethanol.
  • Reflux at 80°C for 6–8 hours.
  • Cool to room temperature, precipitate product with ice water.
  • Purify via recrystallization (ethanol/water).

Yield : 65–75%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Power: 300 W
  • Temperature: 120°C
  • Time: 20 minutes
  • Yield: 78%

Amide Coupling Strategies

Acid Chloride Route

Activation of the carboxylic acid to its acid chloride facilitates nucleophilic acyl substitution:

$$
\text{2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid} \xrightarrow[\text{SOCl}2]{} \text{Acid Chloride} \xrightarrow[\text{Et}3\text{N}, \text{DCM}]{\text{Thiazol-2-amine}} \text{Target Compound}
$$

Steps :

  • Add thionyl chloride (2.5 equiv) to the carboxylic acid in dry DCM.
  • Stir at room temperature for 2 hours, then evaporate excess SOCl₂.
  • Dissolve the acid chloride in DCM, add thiazol-2-amine (1.1 equiv) and triethylamine (2.0 equiv).
  • Stir overnight, wash with NaHCO₃, dry over MgSO₄, and concentrate.

Yield : 60–70%.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt improves yields and reduces racemization:

$$
\text{COOH} + \text{H}_2\text{N-Thiazole} \xrightarrow[\text{EDCl, HOBt}]{\text{DMF}} \text{Amide}
$$

Conditions :

  • Solvent: DMF or THF
  • Temperature: 0°C to room temperature
  • Yield: 75–85%

Reaction Optimization and Troubleshooting

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may require stringent drying.
  • Dichloromethane (DCM) : Ideal for acid chloride reactions due to low nucleophilicity.

Temperature Control

  • Amide coupling proceeds efficiently at 0–25°C to minimize side reactions.
  • Higher temperatures (>40°C) risk decomposition of the thiazole amine.

Purification Techniques

  • Silica gel chromatography : Use ethyl acetate/hexane (3:7) for benzodioxine intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity thiazole-2-amine.

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.85 (s, 1H, thiazole-H)
    • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
    • δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H)
    • δ 4.35–4.25 (m, 4H, dioxane-CH₂)
  • IR (KBr) :

    • 3270 cm⁻¹ (N-H stretch)
    • 1650 cm⁻¹ (C=O amide)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min)

Industrial-Scale Considerations

Cost-Effective Reagents

  • Thionyl chloride vs. Oxalyl chloride : SOCl₂ is preferred for lower cost and easier handling.
  • Catalyst recycling : Recover triethylamine via distillation.

Waste Management

  • Neutralize acidic byproducts with aqueous NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Systems

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
  • Key Difference : Bromine replaces chlorine at the para position of the phenyl ring.
  • Impact: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the chloro derivative. No direct activity data are available, but brominated analogs often exhibit stronger binding to hydrophobic enzyme pockets .
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide
  • Key Difference : Incorporates a sulfonamide linker and a dimethylphenyl group instead of a thiazole ring.
  • Activity : Demonstrated potent antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) with low hemolytic activity (<10%) .

Heterocyclic Core Modifications

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
  • Core Structure : Replaces benzodioxine with a triazole-thione system.
  • Spectral Data : IR spectra confirmed tautomeric thione forms (νC=S at 1247–1255 cm⁻¹, absence of νS-H) .
  • Synthetic Efficiency : Requires alkaline hydrolysis of hydrazinecarbothioamides, contrasting with the carboxamide coupling used for the target compound .
N-[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
  • Key Difference: Adds a pyrrolidinone ring and acetamidophenyl group.
  • Impact : The acetamido group may improve aqueous solubility but introduce metabolic liabilities (e.g., hydrolysis susceptibility) .

Computational and Crystallographic Analysis

  • SHELX Refinement : Crystallographic data for analogs (e.g., triazoles) were refined using SHELXL, achieving R-factors < 0.05, ensuring accurate structural validation .

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by research findings and case studies.

Structural Characteristics

The molecular formula of this compound is C18H15ClN2O3SC_{18}H_{15}ClN_{2}O_{3}S, with a molecular weight of approximately 439.9 g/mol. The compound features:

  • Thiazole Ring : Known for its antimicrobial and anticancer properties.
  • Benzodioxine Moiety : Often associated with neuroprotective effects.
  • Chlorophenyl Group : Enhances electrophilic character and may influence biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of the benzodioxine structure via cyclization techniques.
  • Finalization through acylation to yield the carboxamide functional group.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. Research has shown that thiazole derivatives can effectively inhibit bacterial growth, particularly against Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group may enhance these effects through increased lipophilicity and interaction with microbial membranes.

Anticancer Potential

The thiazole and benzodioxine components are often linked to anticancer activities. Studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell proliferation . For instance, compounds similar to this compound have been shown to inhibit tumor growth in various in vitro models.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Compounds containing thiazole rings have been reported to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • In Vitro Studies : A study investigating the effects of thiazole derivatives on human cancer cell lines found that certain modifications significantly enhanced cytotoxicity. The presence of the chlorophenyl group was crucial for maximizing this effect .
  • Animal Models : In vivo studies demonstrated that administration of similar benzodioxine derivatives resulted in reduced tumor size and improved survival rates in mice models of cancer .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring, Benzodioxine coreAntimicrobial, Anticancer
5-Imino-2,5-dihydro-1H-pyrrol-3-olPyrrole structureAnti-inflammatory
2-Amino-thiazole derivativesThiazole & amine groupsAnticancer

Q & A

Basic: How can researchers optimize the synthetic yield of this compound while maintaining purity?

Methodological Answer:
Multi-step synthesis requires precise control of reaction parameters such as temperature, solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions), and stoichiometric ratios of intermediates. Purification techniques like column chromatography (using silica gel with gradients of ethyl acetate/hexane) or recrystallization (using ethanol or DCM/hexane mixtures) are critical for isolating high-purity products. Yield optimization can be achieved via iterative adjustments of catalyst loading (e.g., Pd catalysts for coupling reactions) and reaction time monitoring via TLC/HPLC .

Advanced: How do computational methods like quantum chemical calculations contribute to designing reactions for this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches to identify energy barriers in thiazole ring formation. Molecular dynamics simulations can model solvent effects on reaction kinetics. Experimental validation of computational predictions (e.g., NMR shifts vs. simulated spectra) creates a feedback loop to refine synthetic routes .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks to confirm the benzodioxine aromatic protons (δ 6.5–7.2 ppm) and thiazole C=S groups (δ 160–170 ppm in ¹³C).
  • HRMS: Validate molecular weight (e.g., ESI+ for [M+H]+ ion).
  • XRD: Resolve crystal packing and stereochemistry of the carboxamide moiety.
  • IR: Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and NH bending modes .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions (e.g., cell line variability, serum content). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI for antimicrobial testing. Cross-validate results with orthogonal assays (e.g., fluorescence-based ATP assays vs. colony counting). Meta-analysis of raw data (e.g., dose-response curves) can identify outliers or confounding variables .

Advanced: What strategies are effective for studying multi-target interactions of this compound?

Methodological Answer:

  • Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities for targets like kinase domains or GPCRs.
  • Proteomics: Use SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells.
  • Network Pharmacology: Construct interaction maps (e.g., Cytoscape) to visualize polypharmacology effects. Validate via siRNA knockdown of predicted targets .

Basic: What statistical methods are used in experimental design for process optimization?

Methodological Answer:

  • DoE (Design of Experiments): Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and catalyst concentration.
  • Response Surface Methodology (RSM): Optimize reaction yield using central composite designs.
  • ANOVA: Identify significant factors (p < 0.05) affecting purity or yield. Software tools like Minitab or JMP streamline analysis .

Advanced: How do substituent variations (e.g., halogenation) affect pharmacological activity?

Methodological Answer:
Introducing electron-withdrawing groups (e.g., Cl at the 4-position of the phenyl ring) enhances metabolic stability but may reduce solubility. SAR studies compare analogues (e.g., 4-Cl vs. 4-F substitution) via:

  • LogP Measurements: Assess lipophilicity (HPLC-based methods).
  • ADMET Predictions: Use QSAR models (e.g., SwissADME) to forecast bioavailability.
  • In Vivo Efficacy: Test pharmacokinetics in rodent models for compounds with optimal LogD (2–3) .

Basic: How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment: Prepare buffered solutions (pH 7.4 PBS) for carboxamide ionization.
  • Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance aqueous dispersion. Validate solubility via nephelometry or UV-Vis spectroscopy .

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